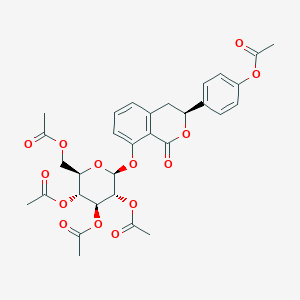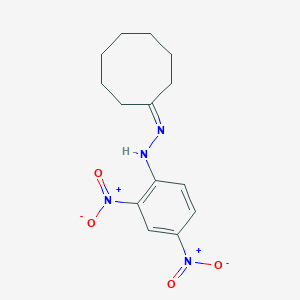
1,2-Aceantrilenodiona
Descripción general
Descripción
Es un polvo cristalino de color amarillo verdoso a marrón que es insoluble en agua pero soluble en solventes orgánicos como etanol, éter y acetona . Este compuesto es un derivado del antraceno y es conocido por sus aplicaciones en varios campos, incluida la producción de tintes, pigmentos y como intermedio en la síntesis orgánica.
Aplicaciones Científicas De Investigación
La acenantren-9,10-diona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de tintes, pigmentos y otros compuestos orgánicos.
Biología: Este compuesto y sus derivados han sido estudiados por sus posibles propiedades anticancerígenas.
Mecanismo De Acción
El mecanismo de acción de la acenantren-9,10-diona y sus derivados implica la interacción con componentes celulares, lo que lleva a varios efectos biológicos. Por ejemplo, algunos derivados pueden intercalarse en el ADN, interrumpiendo el proceso de replicación y conduciendo a la muerte celular. Otros pueden inhibir enzimas o proteínas específicas involucradas en las vías celulares .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Método de Oxidación en Fase Gaseosa: Este método implica la oxidación del antraceno en fase gaseosa utilizando un catalizador como el pentóxido de vanadio (V2O5) a altas temperaturas (aproximadamente 389 °C).
Método de Oxidación en Fase Líquida: En este método, el antraceno se disuelve en un solvente como el triclorobenceno, y se agrega ácido nítrico como agente oxidante.
Método del Anhídrido Ftálico: Este método implica la reacción del anhídrido ftálico con benceno en presencia de un catalizador como el cloruro de aluminio (AlCl3) a altas temperaturas (370-470 °C).
Métodos de Producción Industrial
La producción industrial de acenantren-9,10-diona generalmente sigue el método de oxidación en fase gaseosa debido a su eficiencia y alto rendimiento. El proceso implica la alimentación continua de antraceno y aire a un reactor que contiene el catalizador V2O5, seguido de la condensación y purificación del producto .
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: La acenantren-9,10-diona puede sufrir una oxidación adicional para formar varios derivados de quinona.
Sustitución: La acenantren-9,10-diona puede sufrir reacciones de sustitución, particularmente en las posiciones 1 y 2.
Reactivos y Condiciones Comunes
Oxidación: Ácido nítrico, permanganato de potasio y peróxido de hidrógeno.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio, e hidrogenación catalítica.
Sustitución: Halógenos (cloro, bromo), agentes nitrantes (ácido nítrico, ácido sulfúrico).
Principales Productos Formados
Oxidación: Derivados de quinona.
Reducción: Antraceno-9,10-diol.
Sustitución: Derivados de antraceno halogenados o nitrados.
Comparación Con Compuestos Similares
La acenantren-9,10-diona es similar a otros compuestos de quinona como:
Mitoxantrona: Un derivado de antracendiona utilizado como agente anticancerígeno.
Bisantren: Otro derivado de antracendiona con propiedades anticancerígenas.
Doxorubicina: Un antibiótico antraciclínico con una estructura similar pero con diferentes grupos funcionales.
Unicidad
La acenantren-9,10-diona es única debido a su versatilidad para sufrir varias reacciones químicas y su amplia gama de aplicaciones en diferentes campos. Sus derivados han mostrado prometedoras actividades biológicas, lo que la convierte en un compuesto valioso para futuras investigaciones y desarrollos .
Propiedades
IUPAC Name |
aceanthrylene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8O2/c17-15-12-7-3-5-10-8-9-4-1-2-6-11(9)14(13(10)12)16(15)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIBDWAANBTYIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C(=O)C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90311753 | |
| Record name | 1,2-Aceanthrylenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90311753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6373-11-1 | |
| Record name | 1,2-Aceanthrylenedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006373111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Aceanthrylenedione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245130 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Aceanthrylenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90311753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Aceanthrylenedione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F84VGY5ACR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Naphtho[1,2-b]thiophene, 2-bromo-3-methyl-](/img/structure/B188853.png)







![2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide](/img/structure/B188873.png)


![3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B188876.png)

